tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate: is a chemical compound with the molecular formula C12H20F2N2O2 and a molecular weight of 262.30 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a difluorinated azaspiro ring system. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of tert-ButylN-{7,7-difluoro-2-azaspiro[34]octan-6-yl}carbamate typically involves multiple steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorinated positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorinated azaspiro ring system is believed to play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate can be compared with other similar compounds, such as:
- tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate These compounds share structural similarities but differ in their functional groups and specific applications. The unique difluorinated azaspiro ring system of this compound distinguishes it from other compounds, providing distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H20F2N2O2 |
---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
tert-butyl N-(6,6-difluoro-2-azaspiro[3.4]octan-7-yl)carbamate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-8-4-11(6-15-7-11)5-12(8,13)14/h8,15H,4-7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
QQRANRGKUKWJDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2(CC1(F)F)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.